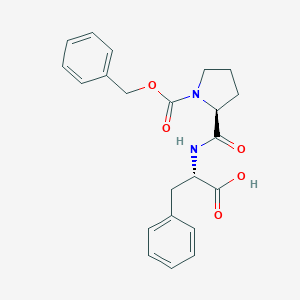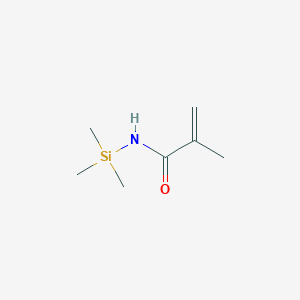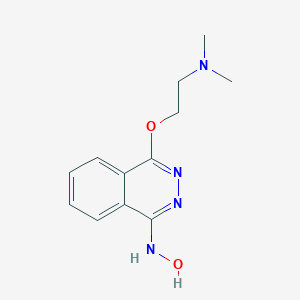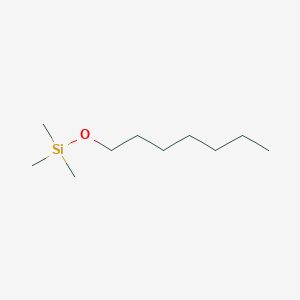
Z-脯-苯丙氨酸-OH
描述
“Z-Pro-Phe-OH” is a peptide compound . Its molecular formula is C22H24N2O5 . It is also known by other names such as (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid .
Molecular Structure Analysis
The molecular weight of “Z-Pro-Phe-OH” is 396.4 g/mol . The InChI code for “Z-Pro-Phe-OH” is 1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27)/t18-,19-/m0/s1 . The InChIKey is GMUYSWQSSRROPG-OALUTQOASA-N .
Physical And Chemical Properties Analysis
“Z-Pro-Phe-OH” is a white powder . It has a melting point of 126-130°C .
科学研究应用
Nanomedicine and Drug Delivery
Z-Pro-Phe-OH, with its Phe-Phe motif, is a key component in the self-assembly of peptides into nanostructures and hydrogels . These structures are utilized in nanomedicine for targeted drug delivery systems. The ability to form stable nanostructures means that Z-Pro-Phe-OH can be used to create vehicles that deliver therapeutic agents directly to diseased cells, minimizing side effects and improving treatment efficacy.
Biomaterials for Tissue Engineering
The self-assembling properties of Z-Pro-Phe-OH make it an excellent candidate for developing biomaterials . These materials can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. This application is particularly promising in the field of tissue engineering, where there is a need for materials that support the growth and differentiation of stem cells into specific tissues.
Nanotechnology and Nanostructure Fabrication
In nanotechnology, Z-Pro-Phe-OH contributes to the fabrication of various nanostructures due to its self-assembly capabilities . These nanostructures have potential applications in creating new materials with unique properties for electronics, photonics, and biosensing.
Diagnostics and Disease Detection
The peptide sequences containing Z-Pro-Phe-OH can be designed to interact with specific biomarkers . This interaction can be used for the early detection of diseases, including cancers, by identifying the presence of these biomarkers in biological samples.
Therapeutic Applications
Research has shown that cyclic peptides containing the Pro-Pro-Phe-Phe sequence can exert cytotoxic effects on melanoma cells . This suggests that Z-Pro-Phe-OH could play a role in the development of new anticancer therapies, either as a drug itself or as part of a larger peptide sequence.
Peptide Self-Assembly Research
Z-Pro-Phe-OH is instrumental in the study of peptide self-assembly, which has implications across a range of scientific disciplines . Understanding how peptides like Z-Pro-Phe-OH assemble into complex structures can lead to the development of new materials and insights into the fundamental processes of life.
安全和危害
When handling “Z-Pro-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
作用机制
Target of Action
Z-Pro-Phe-OH is a short peptide that has been found to have significant effects on patient-derived melanoma cells . The primary targets of this compound are these melanoma cells, where it exerts cytotoxic and cytostatic effects .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of nanostructures and hydrogels, driven by the Phe-Phe motif present in the compound . These structures can then interact with the melanoma cells, leading to changes in their viability .
Biochemical Pathways
It is known that the compound’s effects are related to its ability to form cyclic peptides . These peptides have been shown to have better biological activity compared to their linear counterparts , suggesting that they may interact with multiple biochemical pathways to exert their effects.
Pharmacokinetics
In silico predictions suggest that cyclic tetrapeptides, like z-pro-phe-oh, show a better pharmacokinetic and toxic profile to humans than other similar compounds . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Z-Pro-Phe-OH’s action is a reduction in the viability of melanoma cells . Specifically, one study found that a related compound reduced the viability of melanoma cells to 50% of control at about 10 µM . This suggests that Z-Pro-Phe-OH could have significant anticancer effects.
Action Environment
The action of Z-Pro-Phe-OH is likely to be influenced by various environmental factors. For example, the compound’s ability to form self-assembled structures may be affected by factors such as pH and temperature . Additionally, the compound’s stability and efficacy may be influenced by the presence of other molecules in its environment.
属性
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUYSWQSSRROPG-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17350-17-3 | |
| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17350-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)





